5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole
Overview
Description
5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole is a heterocyclic organic compound with the molecular formula C14H16N2 It is characterized by the presence of a pyridine ring fused to an indazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with an indazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole is unique due to its specific structural features and the presence of both pyridine and indazole rings. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMKECUETVISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696153 | |
Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-72-0 | |
Record name | 5-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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